N-Benzyl-4-iodoaniline
Overview
Description
N-Benzyl-4-iodoaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and an iodine atom attached to the para position of the aniline ring. It is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
Chemistry: N-Benzyl-4-iodoaniline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of aromatic amines on biological systems. It can also be used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
Target of Action
N-Benzyl-4-iodoaniline, like other aniline derivatives, could potentially interact with various biological targets. Anilines are a class of compounds that are used as building blocks in the synthesis of various pharmaceuticals . The specific targets of this compound would depend on its specific chemical structure and properties.
Mode of Action
The mode of action of this compound would depend on its specific biological targets. Anilines can undergo various reactions such as electrophilic substitution, which could potentially influence their interaction with biological targets .
Biochemical Pathways
Anilines can participate in various biochemical pathways depending on their specific chemical structure. For example, they can undergo reactions at the benzylic position, which are important for synthesis problems .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its specific chemical structure. Anilines, in general, can be absorbed in the body and can be metabolized by various enzymes. They can be distributed in various tissues and can be excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound would depend on its specific biological targets and mode of action. Anilines can have various effects on cells, including potential cytotoxic effects .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Amination: One common method for synthesizing N-Benzyl-4-iodoaniline involves the palladium-catalyzed amination of 4-iodoaniline with benzylamine.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-iodoaniline with benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Benzyl-4-iodoaniline can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, where the aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Comparison with Similar Compounds
2-Iodoaniline: Similar in structure but with the iodine atom at the ortho position.
4-Iodoaniline: Lacks the benzyl group but has the iodine atom at the para position.
N-Benzyl-2-iodoaniline: Similar to N-Benzyl-4-iodoaniline but with the iodine atom at the ortho position.
Uniqueness: this compound is unique due to the combination of the benzyl group and the iodine atom at the para position, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-benzyl-4-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLJKIYWSQACLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565843 | |
Record name | N-Benzyl-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3526-49-6 | |
Record name | N-Benzyl-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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